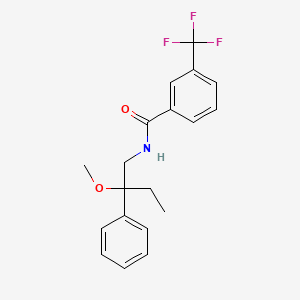

N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO2/c1-3-18(25-2,15-9-5-4-6-10-15)13-23-17(24)14-8-7-11-16(12-14)19(20,21)22/h4-12H,3,13H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIMMQUSZLJWFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide typically involves the following steps:

Formation of the amide bond: This can be achieved by reacting 3-(trifluoromethyl)benzoic acid with 2-methoxy-2-phenylbutylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide: can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

Reduction: The amide group can be reduced to form an amine, which can further react to form other derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of phenol derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide: has several scientific research applications, including:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Materials Science: It can be used in the synthesis of novel materials with unique properties such as high thermal stability or specific electronic characteristics.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity and leading to a therapeutic effect. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target site.

Comparison with Similar Compounds

Key Structural Features:

- Benzamide backbone : Provides a stable scaffold for functionalization.

- 3-Trifluoromethyl substituent : Enhances lipophilicity and metabolic stability, a common strategy in drug design .

Comparison with Similar Benzamide Derivatives

Structural and Functional Group Variations

The table below highlights key structural differences and biological implications among selected benzamides:

Physicochemical Properties

Biological Activity

N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound notable for its potential biological activities, particularly as an antagonist for various receptors. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the chemical formula CHFN and a molecular weight of approximately 301.32 g/mol. Its structure features a trifluoromethyl group and a methoxy-phenylbutyl substituent, which contribute to its unique interactions with biological targets.

Receptor Antagonism

This compound exhibits significant activity as an antagonist for certain receptors. The structural components of this compound suggest interactions with various biological targets, which could lead to therapeutic applications in areas such as oncology and neurology.

Table 1: Biological Activity Overview

| Activity | Description |

|---|---|

| Receptor Antagonism | Acts as an antagonist for specific receptors, potentially influencing signaling pathways. |

| Anticancer Potential | May exhibit antiproliferative effects against cancer cell lines. |

| Antimicrobial Properties | Structural similarities with compounds known for antimicrobial activity. |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Antiproliferative Activity : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its use as a potential anticancer agent. For instance, compounds with similar structures have demonstrated IC values in the low micromolar range against various cancer types .

- Binding Affinity Studies : Interaction studies have focused on the binding affinity of this compound to target receptors. Preliminary data indicate that its bulky methoxy-substituted phenyl butane moiety may enhance receptor binding specificity compared to simpler analogs.

- Comparative Analysis : Similar compounds have been analyzed for their biological activities, providing insights into the structure–activity relationship (SAR). For example, compounds like N-(4-trifluoromethyl)benzamide exhibit anticancer properties, while others demonstrate antimicrobial effects.

Table 2: Comparative Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-trifluoromethyl)benzamide | Trifluoromethyl group on benzamide | Anticancer activity |

| N-(2-methoxyphenyl)-benzamide | Methoxy group on phenyl | Antagonist activity |

| N-(4-fluorophenyl)-benzamide | Fluoro substituent on phenyl | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.